molecular formula C17H16F3N3O3 B2731880 (4-(Pyridazin-3-yloxy)piperidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone CAS No. 1797128-46-1

(4-(Pyridazin-3-yloxy)piperidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone

Cat. No.: B2731880
CAS No.: 1797128-46-1
M. Wt: 367.328
InChI Key: HXTHNTSMOFHFRJ-UHFFFAOYSA-N
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Description

(4-(Pyridazin-3-yloxy)piperidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone is a complex organic compound with the molecular formula C17H16F3N3O3 and a molecular weight of 367.328 g/mol This compound features a pyridazin-3-yloxy group attached to a piperidin-1-yl moiety, which is further connected to a 4-(trifluoromethoxy)phenyl group

Preparation Methods

The synthesis of (4-(Pyridazin-3-yloxy)piperidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone can be achieved through a series of organic reactions involving the formation of key intermediates. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions. The specific reaction conditions, such as temperature, solvent, and reaction time, can be optimized to achieve high yields and purity of the desired product.

Chemical Reactions Analysis

(4-(Pyridazin-3-yloxy)piperidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1.1. Neuropharmacology

PF-04457845 is primarily investigated for its role in treating neuropsychiatric disorders, including Tourette Syndrome and cannabis dependence. It acts on neurotransmitter systems, potentially modulating dopamine and serotonin pathways, which are crucial in these conditions .

Case Study:
In clinical trials, PF-04457845 demonstrated efficacy in reducing tic severity in patients with Tourette Syndrome, showcasing its therapeutic potential .

Application Condition Phase
Treatment of Tourette SyndromeNeuropsychiatric DisorderPhase II
Cannabis DependenceAddictionPhase II

1.2. Enzyme Inhibition

Research indicates that PF-04457845 exhibits inhibitory activity against monoamine oxidase (MAO), particularly MAO-B. This inhibition is relevant for developing treatments for neurodegenerative diseases such as Alzheimer's disease .

Table: Enzyme Inhibition Activity

Enzyme Target IC50 (µM) Notes
MAO-B0.013High selectivity over MAO-A

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Similar derivatives have shown significant efficacy against various bacterial strains through enzyme inhibition mechanisms.

Case Study:
A related compound demonstrated potent antibacterial activity against Acetylcholinesterase (AChE) with an IC50 value of 15.62 µM, indicating that PF-04457845 may possess similar properties.

Compound Activity Type Target IC50 (µM)
Compound AAntibacterialAChE Inhibition15.62
Compound BAntimicrobialUrease Inhibition0.18

Cancer Research

PF-04457845 is being explored for its anticancer properties, particularly its ability to inhibit tyrosinase, an enzyme involved in melanin production and implicated in certain cancers.

Research Findings:
Studies have shown that related compounds exhibit competitive inhibition against tyrosinase with IC50 values lower than standard inhibitors like kojic acid .

Structure-Activity Relationship (SAR) Analysis

Understanding the structure-activity relationship is crucial for optimizing the biological activity of PF-04457845.

Substituent Activity IC50 (µM) Notes
TrifluoromethylModerate0.039Enhances lipophilicity
Pyridin-3-ylaminoHigh0.013Critical for MAO-B inhibition
PiperidineEssential-Provides structural stability

Mechanism of Action

The mechanism of action of (4-(Pyridazin-3-yloxy)piperidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

(4-(Pyridazin-3-yloxy)piperidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone can be compared with other similar compounds, such as:

    1-(1-Propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea: This compound is a potent soluble epoxide hydrolase inhibitor used in research for modulating inflammation and protecting against hypertension.

    2-(3,4-Difluorophenyl)-4-(3-hydroxy-3-methylbutoxy)-5-(4-methane-sulfonylphenyl)-2H-pyridazin-3-one: A selective cyclooxygenase-2 inhibitor with significant pharmacological activity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

The compound (4-(Pyridazin-3-yloxy)piperidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a complex structure that includes:

  • Pyridazine moiety : Known for its role in various biological activities.
  • Piperidine ring : Often associated with psychoactive properties and used in drug design.
  • Trifluoromethoxy group : Enhances lipophilicity and biological activity.

The molecular formula can be represented as C17H18F3N3O2, indicating the presence of fluorine atoms, which typically increase the potency and selectivity of compounds in biological systems.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance, derivatives with similar structures have shown promising results in inhibiting tumor growth in various cancer cell lines. One study reported that compounds containing piperidine and pyridazine exhibited significant cytotoxicity against human cancer cell lines, leading to apoptosis through various pathways .

The mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer progression, such as tyrosinase and others involved in melanin biosynthesis .
  • Antioxidant Activity : The presence of the piperidine ring contributes to antioxidant properties, reducing oxidative stress in cells, which is crucial for preventing cancer cell proliferation .

Research Findings

A comprehensive evaluation of the biological activity of this compound includes several studies:

  • In Vitro Studies : Various in vitro assays have demonstrated that compounds with similar structures can inhibit cell proliferation at low micromolar concentrations. For example, a related compound exhibited an IC50 value of 3.8 µM against tyrosinase, indicating strong inhibitory potential .
  • Cell Viability Assays : MTT assays have been employed to assess cytotoxicity. Compounds similar to this compound showed no cytotoxic effects at concentrations up to 10 µM, suggesting a favorable safety profile for further development .
  • Apoptosis Induction : Flow cytometry analyses indicated that certain derivatives induced apoptosis in cancer cells through mitochondrial pathways, confirming their potential as therapeutic agents .

Case Studies

Several case studies illustrate the practical applications and effectiveness of this compound:

  • Case Study 1 : A derivative was tested in a mouse model of cancer, where it significantly reduced tumor size compared to control groups. The study highlighted the role of the trifluoromethoxy group in enhancing bioavailability and efficacy .
  • Case Study 2 : In vitro evaluations using B16F10 melanoma cells showed that specific derivatives inhibited melanin production effectively while maintaining cell viability, underscoring their potential use in treating hyperpigmentation disorders .

Data Summary

PropertyValue
Molecular FormulaC17H18F3N3O2
IC50 Against Tyrosinase3.8 µM
Maximum Non-Cytotoxic Concentration10 µM
Tumor Size ReductionSignificant (in vivo)

Properties

IUPAC Name

(4-pyridazin-3-yloxypiperidin-1-yl)-[4-(trifluoromethoxy)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3N3O3/c18-17(19,20)26-14-5-3-12(4-6-14)16(24)23-10-7-13(8-11-23)25-15-2-1-9-21-22-15/h1-6,9,13H,7-8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXTHNTSMOFHFRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NN=CC=C2)C(=O)C3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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